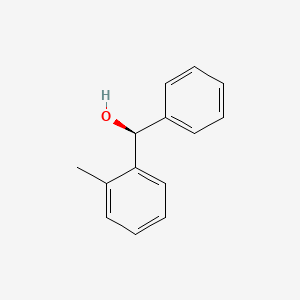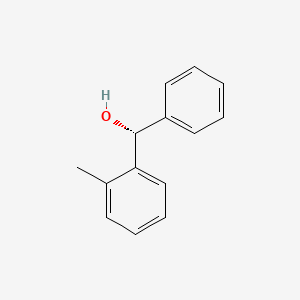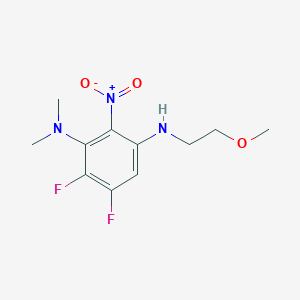
6-(5-Chloropyridin-2-yl)-4-(methylsulfanyl)-2,2'-bipyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
6-(5-Chloropyridin-2-yl)-4-(methylsulfanyl)-2,2'-bipyridine has been used in a variety of scientific research applications. It has been used as a fluorescent probe for the detection of amines and other small molecules in aqueous solution. It has also been used as a photosensitizer for the generation of singlet oxygen and as a catalyst for the oxidation of alcohols. In addition, this compound has been used as a substrate for the study of the enzyme cytochrome P450.
Mécanisme D'action
The mechanism of action of 6-(5-Chloropyridin-2-yl)-4-(methylsulfanyl)-2,2'-bipyridine is not well understood. However, it is believed to act as an electron donor, forming a complex with cytochrome P450 that is then oxidized to form a reactive species. This reactive species can then be used to oxidize other molecules, such as alcohols.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been shown to induce the expression of certain genes in human cells, suggesting that it may be involved in some cellular processes. In addition, it has been shown to have antioxidant properties, suggesting that it may have some protective effects against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of 6-(5-Chloropyridin-2-yl)-4-(methylsulfanyl)-2,2'-bipyridine is its ease of synthesis and use in a variety of laboratory experiments. It is also relatively stable and can be stored for long periods of time. However, it is also relatively expensive and can be toxic if handled improperly.
Orientations Futures
There are a number of potential future directions for 6-(5-Chloropyridin-2-yl)-4-(methylsulfanyl)-2,2'-bipyridine. It could be used as a drug development tool, as it has been shown to induce expression of certain genes in human cells. It could also be used as a photosensitizer for the generation of singlet oxygen. In addition, it could be used as a catalyst for the oxidation of alcohols, or as a substrate for the study of cytochrome P450. Finally, it could be used to develop more efficient methods of synthesis.
Méthodes De Synthèse
The synthesis of 6-(5-Chloropyridin-2-yl)-4-(methylsulfanyl)-2,2'-bipyridine is relatively straightforward. It is synthesized by the reaction of pyridine-2-thiol and 5-chloropyridine in an aqueous solution. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide, and the product is isolated by precipitation. Other methods of synthesis have been developed, including the use of a palladium-catalyzed reaction and a microwave-assisted reaction.
Propriétés
IUPAC Name |
2-(5-chloropyridin-2-yl)-4-methylsulfanyl-6-pyridin-2-ylpyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3S/c1-21-12-8-15(13-4-2-3-7-18-13)20-16(9-12)14-6-5-11(17)10-19-14/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBGCBBARFFOTHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=NC(=C1)C2=NC=C(C=C2)Cl)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Chloro-5-nitro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one](/img/structure/B6298829.png)
![(2-Oxospiro[3.3]heptan-6-yl) acetate](/img/structure/B6298836.png)

![(Imidazo[1,2-a]pyrazin-2-ylmethyl)amine dihydrochloride, 95%](/img/structure/B6298858.png)
![Ethyl rel-(3aS,7aS)-hexahydropyrano[3,4-c]pyrrole-3a(4H)-carboxylate hydrochloride, 95%](/img/structure/B6298859.png)


![N-[2-(Boc-amino)ethyl]-4-chloropyridine-2-carboxamide](/img/structure/B6298878.png)

amino}propanoate](/img/structure/B6298897.png)
![2-Amino-10-(2-methoxyethyl)dibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B6298910.png)
